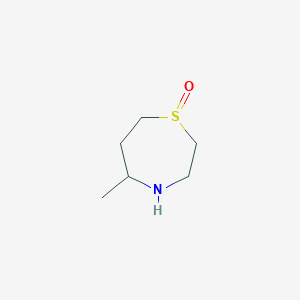

5-Methyl-1,4-thiazepan-1-one

Description

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C6H13NOS |

|---|---|

Molecular Weight |

147.24 g/mol |

IUPAC Name |

5-methyl-1,4-thiazepane 1-oxide |

InChI |

InChI=1S/C6H13NOS/c1-6-2-4-9(8)5-3-7-6/h6-7H,2-5H2,1H3 |

InChI Key |

QPIBDXWIHXCSIZ-UHFFFAOYSA-N |

Canonical SMILES |

CC1CCS(=O)CCN1 |

Origin of Product |

United States |

Advanced Spectroscopic Characterization for Structural Elucidation of 1,4 Thiazepan 1 One Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of organic molecules in solution. peakproteins.com It provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms within a molecule. uobasrah.edu.iq For 1,4-thiazepan-1-one derivatives, a combination of one-dimensional and two-dimensional NMR experiments is employed for a comprehensive analysis.

¹H NMR and ¹³C NMR Spectral Analysis

One-dimensional ¹H (proton) and ¹³C (carbon-13) NMR spectra are fundamental for the initial structural assessment of 1,4-thiazepan-1-one derivatives.

¹H NMR Spectroscopy: The proton NMR spectrum provides information on the number of different types of protons, their chemical environment, and their proximity to other protons. In a typical spectrum for a 5-methyl substituted 1,4-thiazepan-1-one, distinct signals would be expected for the methyl group, the methylene protons (CH₂) adjacent to the sulfur and nitrogen atoms, and the methine proton (CH) at the 5-position. The chemical shifts (δ) are influenced by the electronegativity of the neighboring heteroatoms (S, N, O), and the splitting patterns (multiplicity) arise from spin-spin coupling with adjacent protons, revealing connectivity.

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum reveals the number of chemically non-equivalent carbon atoms in the molecule. oregonstate.edu The chemical shift of each carbon signal is characteristic of its hybridization and electronic environment. For 1,4-thiazepan-1-one derivatives, the carbonyl carbon (C=O) of the amide group typically appears significantly downfield (around 165-190 ppm). oregonstate.edu Carbons bonded to nitrogen and sulfur also exhibit characteristic shifts. The broad range of ¹³C chemical shifts allows for the clear resolution of signals for each carbon in the molecule. oregonstate.edu

Hypothetical ¹H and ¹³C NMR Data for 5-Methyl-1,4-thiazepan-1-one

This table presents expected chemical shift ranges based on typical values for similar heterocyclic structures.

| Atom Position | ¹H NMR (ppm) | Multiplicity | ¹³C NMR (ppm) |

| C1 (C=O) | - | - | 170 - 180 |

| C2 | 3.2 - 3.6 | m | 45 - 55 |

| C3 | 2.8 - 3.2 | m | 30 - 40 |

| C5 | 2.9 - 3.4 | m | 35 - 45 |

| C6 | 2.5 - 2.9 | m | 30 - 40 |

| C7 | 3.0 - 3.5 | m | 40 - 50 |

| 5-CH₃ | 1.1 - 1.4 | d | 15 - 25 |

Two-Dimensional NMR Techniques (e.g., HSQC)

Two-dimensional (2D) NMR experiments are crucial for unambiguously assigning the signals observed in 1D spectra by revealing correlations between different nuclei. nanalysis.com

The Heteronuclear Single Quantum Coherence (HSQC) experiment is particularly valuable as it maps direct one-bond correlations between protons and the carbon atoms they are attached to. columbia.edu In an HSQC spectrum of a 1,4-thiazepan-1-one derivative, each cross-peak indicates a specific C-H bond. hmdb.ca This technique allows for the direct assignment of each proton signal to its corresponding carbon signal, resolving ambiguities that may arise from overlapping signals in the 1D spectra. nanalysis.comnih.gov For instance, the proton signal of the methyl group would show a correlation peak to the methyl carbon signal, confirming their direct connection. An edited HSQC can further distinguish between CH, CH₂, and CH₃ groups based on the phase of the cross-peaks. columbia.edu

Protein-Observed NMR for Ligand Characterization (e.g., ¹⁹F NMR)

When 1,4-thiazepan-1-one derivatives are investigated as potential ligands for biological targets like proteins, protein-observed NMR techniques become highly informative. nih.gov These methods monitor changes in the NMR spectrum of the protein upon addition of the ligand to identify binding events and map the interaction site. northwestern.edu

Ligand-observed NMR is another powerful approach, particularly ¹⁹F NMR, for screening fluorinated analogues of 1,4-thiazepan-1-one. bruker.com Fluorine-19 is an excellent NMR probe due to its high sensitivity and the absence of background signals in biological systems. bruker.comresearchgate.net When a fluorine-containing ligand binds to a protein, changes in the ¹⁹F NMR signal, such as line broadening or chemical shift perturbations, can be observed. rsc.orgnih.gov This method is highly effective for:

Screening: Rapidly identifying binding compounds from a library of fluorinated derivatives. rsc.org

Affinity Measurement: Quantifying the binding strength (dissociation constant, K₋) through titration experiments. nih.gov

Competition Binding Assays: Determining if different ligands bind to the same site on the target protein. nih.gov

Mass Spectrometry Techniques

Mass spectrometry (MS) is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ions. It is essential for determining the molecular weight of a compound and deducing its elemental composition and structure.

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) provides extremely accurate mass measurements, typically to within a few parts per million (ppm). This precision allows for the unambiguous determination of the elemental formula of a compound from its molecular ion peak. mdpi.com For a newly synthesized 1,4-thiazepan-1-one derivative, obtaining an HRMS spectrum is a critical step to confirm that the empirical formula matches the expected structure. For example, HRMS can easily distinguish between two compounds that have the same nominal mass but different elemental compositions. This technique is a cornerstone of chemical characterization for publication and patent applications. nih.govnih.gov

Elucidation of Fragmentation Pathways

In mass spectrometry, particularly when coupled with techniques like electron ionization (EI) or tandem mass spectrometry (MS/MS), the molecular ion can be induced to break apart into smaller, charged fragments. The pattern of these fragments is highly reproducible and characteristic of the molecule's structure. wvu.edu

Elucidating the fragmentation pathways of this compound provides valuable structural confirmation. Common fragmentation patterns for cyclic amides and thioethers often involve:

Alpha-Cleavage: Breakage of bonds adjacent to the heteroatoms (N, S).

Ring Opening: Fission of the seven-membered ring.

Loss of Small Neutral Molecules: Elimination of stable molecules like carbon monoxide (CO) from the amide group or ethylene (C₂H₄). researchgate.net

By analyzing the m/z values of the fragment ions, a detailed fragmentation map can be constructed, which serves as a structural fingerprint for the compound.

Hypothetical Fragmentation Data for this compound (Molecular Weight: 159.23)

This table presents plausible fragment ions and their corresponding neutral losses.

| m/z of Fragment Ion | Proposed Neutral Loss | Proposed Fragment Structure |

| 131 | CO | Loss of carbonyl group |

| 116 | CH₃-CH=NH | Cleavage adjacent to nitrogen and methyl group |

| 102 | C₂H₄S | Loss of thioethylene fragment |

| 86 | C₃H₅S | Ring cleavage and loss of sulfur-containing fragment |

| 73 | C₄H₇O | Cleavage of the thioether portion |

Vibrational Spectroscopy (FT-IR) for Functional Group Identification

Fourier-transform infrared (FT-IR) spectroscopy is an indispensable tool for identifying the functional groups present within a molecule. The technique is based on the principle that chemical bonds vibrate at specific frequencies. When a molecule is irradiated with infrared light, it absorbs energy at frequencies corresponding to its natural vibrational modes, resulting in a unique spectral fingerprint.

For 1,4-thiazepan-1-one derivatives, the FT-IR spectrum provides clear evidence for key structural features. The most prominent absorption band is typically that of the carbonyl (C=O) group within the lactam (a cyclic amide) ring. This band is generally observed as a strong absorption in the region of 1630-1680 cm⁻¹. For instance, in the related 1,4-diazepine structures, the C=O group of the lactam ring gives a strong signal between 1615 and 1655 cm⁻¹. researchgate.net Similarly, for the related seven-membered 1,3-thiazepan-4-ones, the C=O absorption is a key diagnostic signal. researchgate.netsemanticscholar.org

Other important vibrations include the C-N stretching, which typically appears in the range of 1285-1322 cm⁻¹, and the N-H stretching vibration, if the nitrogen atom is not fully substituted, which would be seen as a broader band around 3200-3400 cm⁻¹. The presence of a methyl group, as in this compound, would be indicated by C-H stretching vibrations just below 3000 cm⁻¹ and bending vibrations around 1450 cm⁻¹ and 1375 cm⁻¹. The C-S bond vibrations are typically weaker and found in the fingerprint region of the spectrum (below 1500 cm⁻¹).

The table below summarizes the characteristic FT-IR absorption frequencies for the principal functional groups in 1,4-thiazepan-1-one derivatives, based on data from related heterocyclic systems.

| Functional Group | Type of Vibration | Characteristic Absorption Range (cm⁻¹) | Intensity |

| C=O (Lactam) | Stretching | 1630 - 1680 | Strong |

| N-H | Stretching | 3200 - 3400 | Medium, Broad |

| C-N | Stretching | 1280 - 1350 | Medium to Strong |

| C-H (Aliphatic) | Stretching | 2850 - 2960 | Medium |

| C-S | Stretching | 600 - 800 | Weak to Medium |

This table presents typical wavenumber ranges for functional groups found in 1,4-thiazepan-1-one derivatives based on analogous compounds, as specific experimental data for this compound was not found in the searched literature.

X-ray Crystallography for Definitive Solid-State Structure Determination

The process involves irradiating a single crystal of the compound with an X-ray beam. The X-rays are diffracted by the electrons in the crystal, producing a unique diffraction pattern. Mathematical analysis of this pattern allows for the generation of a three-dimensional electron density map of the molecule, from which the positions of the individual atoms can be determined with high precision. nih.gov

For cyclic compounds like 1,4-thiazepan-1-one derivatives, X-ray crystallography can definitively establish the conformation of the seven-membered ring. Such rings are flexible and can adopt various conformations, such as a boat, twist-boat, or chair-like shapes. For example, studies on related seven-membered diazepine rings have shown they can adopt a boat-shaped conformation. nih.gov The specific conformation is influenced by the substitution pattern on the ring and the intermolecular forces in the crystal lattice.

A crystallographic study of a 1,4-thiazepan-1-one derivative would provide precise data on the puckering of the seven-membered ring, the orientation of substituents (axial or equatorial), and the planarity of the amide bond. This information is critical for understanding structure-activity relationships and for computational modeling studies.

The following table outlines the type of structural parameters that would be obtained from a single-crystal X-ray diffraction analysis of this compound.

| Structural Parameter | Description | Expected Value/Information |

| Crystal System | The symmetry system of the crystal lattice. | e.g., Monoclinic, Orthorhombic |

| Space Group | The specific symmetry group of the crystal. | e.g., P2₁/c |

| Unit Cell Dimensions | The lengths of the cell axes (a, b, c) and the angles between them (α, β, γ). | Data not available |

| Bond Lengths (Å) | The distances between bonded atoms (e.g., C=O, C-N, C-S, C-C). | Data not available |

| Bond Angles (°) | The angles between adjacent bonds (e.g., O=C-N, C-N-C, C-S-C). | Data not available |

| Torsion Angles (°) | The dihedral angles that define the ring conformation. | Data not available |

| Ring Conformation | The overall shape of the thiazepan-1-one ring. | e.g., Boat, Twist-Boat |

This table illustrates the parameters determined by X-ray crystallography. Specific experimental data for this compound are not available in the consulted literature.

Computational and Theoretical Investigations of 5 Methyl 1,4 Thiazepan 1 One and Its Analogs

Conformational Analysis

The seven-membered ring of the 1,4-thiazepanone core allows for significant conformational flexibility. vulcanchem.com Understanding the preferred three-dimensional structures is crucial as it influences the molecule's physical, chemical, and biological properties.

Exploration of Energy Landscapes and Rotational Barriers

The conformational landscape of 5-Methyl-1,4-thiazepan-1-one and its analogs is characterized by multiple energy minima corresponding to different stable conformers. The rotation around single bonds within the molecule, particularly within the thiazepane ring and involving the methyl substituent, is restricted by rotational barriers. These barriers represent the energy required to convert one conformer into another.

The energy landscape of such molecules is often explored by systematically rotating key dihedral angles and calculating the corresponding energy, leading to a potential energy surface. This surface reveals the low-energy conformers as valleys and the transition states for conformational changes as saddle points. The energy differences between these states determine the equilibrium population of each conformer at a given temperature.

Ab Initio and Density Functional Theory (DFT) Calculations for Conformer Energies

To accurately determine the relative energies of different conformers of this compound, high-level quantum chemical calculations are employed. Ab initio and Density Functional Theory (DFT) are two of the most prominent methods for this purpose. nih.govmdpi.com

Ab initio methods, such as Møller-Plesset perturbation theory (MP2), derive their results from first principles without relying on experimental data. nih.govmdpi.com DFT methods, on the other hand, use the electron density to calculate the energy of a system. nrel.gov Functionals like B3LYP are commonly used in DFT calculations as they provide a good balance between accuracy and computational cost for organic molecules. nih.gov

For a reliable conformational analysis, the geometries of various possible conformers are first optimized at a chosen level of theory. Subsequently, single-point energy calculations, often with a larger and more flexible basis set, are performed to obtain more accurate energy values. mdpi.com The choice of the theoretical method and basis set is crucial and can significantly impact the calculated relative energies. nih.gov For instance, studies on similar organic molecules have shown that methods like MP2 can provide very low errors in conformational energies when compared to high-accuracy coupled-cluster methods. nih.gov The inclusion of dispersion corrections in DFT calculations is also important for accurately describing the non-covalent interactions that can influence conformational preferences. nih.gov

| Conformer | Relative Energy (kcal/mol) at B3LYP/6-31G(d) | Relative Energy (kcal/mol) at MP2/cc-pVTZ |

|---|---|---|

| Chair-like (Equatorial Me) | 0.00 | 0.00 |

| Chair-like (Axial Me) | 1.85 | 2.10 |

| Boat-like | 4.50 | 4.25 |

| Twist-boat | 3.75 | 3.50 |

Electronic Structure and Properties

The arrangement of electrons in a molecule dictates its chemical behavior and spectroscopic properties. Computational methods provide deep insights into the electronic structure of this compound.

Gauge-Independent Atomic Orbital (GIAO) Calculations for Spectroscopic Prediction

The Gauge-Independent Atomic Orbital (GIAO) method is a widely used quantum chemical approach for predicting NMR chemical shifts. researchgate.netmdpi.com This method is particularly valuable for assigning signals in the ¹H and ¹³C NMR spectra of complex molecules. By calculating the magnetic shielding tensors for each nucleus in the molecule, the chemical shifts can be predicted with a reasonable degree of accuracy. mdpi.com

These theoretical predictions, when compared with experimental spectra, can help confirm the proposed structure and assign the stereochemistry of the molecule. The accuracy of GIAO calculations is dependent on the level of theory and the basis set used. mdpi.com It has been observed that including solvent effects in these calculations can lead to a better correlation between theoretical and experimental data. researchgate.net

Analysis of Molecular Orbitals and Electron Density

The electronic properties of this compound can be further understood by analyzing its molecular orbitals (MOs), particularly the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). researchgate.netlibretexts.org The HOMO represents the region from which an electron is most likely to be donated, indicating the molecule's nucleophilic character. Conversely, the LUMO represents the region where an electron is most likely to be accepted, indicating its electrophilic character. researchgate.net

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is an important indicator of the molecule's chemical reactivity and kinetic stability. researchgate.net A smaller gap generally suggests higher reactivity. The distribution of electron density within these frontier orbitals can reveal the most probable sites for electrophilic and nucleophilic attack. researchgate.netlibretexts.org

The Molecular Electron Density Theory (MEDT) suggests that the changes in electron density are key to understanding chemical reactivity. encyclopedia.pub Analysis of the electron density distribution can provide a more detailed picture of bonding and non-bonding interactions within the molecule.

| Property | Value |

|---|---|

| HOMO Energy (eV) | -6.85 |

| LUMO Energy (eV) | -0.95 |

| HOMO-LUMO Gap (eV) | 5.90 |

| Dipole Moment (Debye) | 3.45 |

Theoretical Reaction Mechanism Studies (e.g., Regioselectivity Prediction, Transition State Analysis)

Computational chemistry is instrumental in elucidating the mechanisms of chemical reactions. For this compound and its analogs, theoretical studies can predict the most likely pathways for various transformations.

This involves locating the transition state (TS) structures, which are the energy maxima along the reaction coordinate. The energy of the transition state relative to the reactants determines the activation energy of the reaction, which in turn governs the reaction rate. dokumen.pub By comparing the activation energies for different possible reaction pathways, the most favorable mechanism can be identified.

For reactions involving unsymmetrical reagents, computational methods can predict the regioselectivity by comparing the energies of the transition states leading to different regioisomers. For example, in reactions like Michael additions or cycloadditions involving thiazepanone derivatives, DFT calculations can help to understand and predict which atom will form a new bond. mdpi.com The analysis of the electronic structure of the reactants and the transition states can provide further insights into the factors controlling the regioselectivity. mdpi.com

Furthermore, the study of the intrinsic reaction coordinate (IRC) can confirm that a located transition state indeed connects the desired reactants and products. chemrxiv.org These theoretical investigations provide a detailed, atomistic-level understanding of the reaction mechanism that complements experimental observations. researchgate.net

Molecular Modeling and Dynamics Simulations for Ligand-Target Interactions (e.g., docking studies)unirioja.es

Molecular modeling and dynamics simulations are powerful computational tools that provide profound insights into the interactions between small molecules, such as this compound and its analogs, and their biological targets at an atomic level. mdpi.comnih.gov These methods are instrumental in modern drug discovery for elucidating binding modes, predicting binding affinities, and understanding the dynamic nature of ligand-receptor complexes, thereby guiding the rational design of more potent and selective therapeutic agents. mdpi.comcecam.org

Molecular Docking Studies:

Molecular docking predicts the preferred orientation of a ligand when bound to a receptor, forming a stable complex. derpharmachemica.com This technique is widely applied to thiazepine derivatives to understand their structure-activity relationships (SAR) against various biological targets.

For instance, a series of 2,3-dihydro-1,5-benzothiazepine analogs have been investigated as inhibitors of α-glucosidase, an enzyme targeted in diabetes management. nih.govresearchgate.net Docking studies of these compounds into the active site of α-glucosidase (PDB ID: 3AJ7) revealed crucial binding interactions. nih.govresearchgate.net The most potent analogs were found to establish key interactions within the enzyme's active site, with one particularly active compound exhibiting a docking score of -9.53 kcal/mol, driven by π-π stacking interactions with the Tyr72 residue. researchgate.net Another study highlighted that hydrophobic interactions, such as those provided by a 4-(CH3)2CHC6H4- branch, contributed significantly to the inhibitory activity. researchgate.net

In the context of oncology, docking studies on pyrazolo[3,4-e] nih.govresearchgate.netthiazepine derivatives have shed light on their cytotoxic mechanisms. derpharmachemica.com These compounds were docked against several cancer-related proteins, including the epidermal growth factor receptor (EGFR). derpharmachemica.com The analysis showed that the most active compounds formed stable complexes with the receptor. derpharmachemica.com One promising derivative, compound 4f, exhibited a low binding energy (-127.3 Kcal/Mol) and formed three hydrogen bonds with key residues His658, Gln846, and Gln291 in the EGFR binding pocket. derpharmachemica.com The same compound also demonstrated favorable binding energies with the hepatocyte growth factor receptor (-119.094 Kcal/Mol). derpharmachemica.com

Similarly, novel 1,4-thiazepines incorporating an enyne moiety have been evaluated as EGFR inhibitors. acs.org Molecular docking simulations confirmed that these compounds have strong binding affinities for both the wild-type (EGFRWT) and the T790M mutant (EGFRT790M) forms of the enzyme, which is a common mechanism of resistance to cancer therapies. acs.org

Furthermore, theoretical evaluations of dipyrimido[4,5-b:4′,5′-e] nih.govresearchgate.netthiazepine derivatives as potential inhibitors of 15-lipoxygenase (15-LOX), an enzyme implicated in inflammation, have been conducted. researchgate.nettandfonline.com Docking results identified a potent theoretical inhibitor with a binding energy of -12.21 kcal/mol and a theoretical inhibition constant (Ki) of 1.13 nM. researchgate.nettandfonline.com The study proposed that a hydrogen bond interaction between the sulfur atom of the thiazepine ring and the His518 residue of the enzyme is critical for the inhibitory activity. researchgate.nettandfonline.com

| Compound Class | Target Protein | PDB ID | Key Findings | Reference |

| 2,3-Dihydro-1,5-benzothiazepines | α-Glucosidase | 3AJ7 | Potent analogs showed significant binding. A key compound had a docking score of -9.53 kcal/mol, with π-π interactions with Tyr72. | researchgate.net |

| Pyrazolo[3,4-e] nih.govresearchgate.netthiazepines | Epidermal Growth Factor Receptor (EGFR) | Not Specified | Compound 4f displayed a binding energy of -127.3 Kcal/Mol, forming H-bonds with His658, Gln846, and Gln291. | derpharmachemica.com |

| Pyrazolo[3,4-e] nih.govresearchgate.netthiazepines | Hepatocyte Growth Factor Receptor | Not Specified | Compound 4f showed a binding energy of -119.094 K.cal/Mol. | derpharmachemica.com |

| Dipyrimido[4,5-b:4′,5′-e] nih.govresearchgate.netthiazepines | Soybean 15-Lipoxygenase (15-SLO) | Not Specified | A potent theoretical inhibitor had a binding energy of -12.21 kcal mol⁻¹ and a Ki of 1.13 nM. H-bond with His518 was deemed crucial. | researchgate.nettandfonline.com |

| Enyne-Modified 1,4-Thiazepines | EGFR (Wild-type and Mutant) | 4HJO, 3W2O | Docking confirmed strong binding affinities to both EGFRWT and EGFRT790M. | acs.org |

Molecular Dynamics (MD) Simulations:

While docking provides a static picture of the ligand-receptor complex, molecular dynamics (MD) simulations offer a dynamic view, capturing the atomistic movements and conformational changes over time. mdpi.comnih.gov These simulations are crucial for assessing the stability of docked poses, understanding the influence of solvent, and exploring the kinetics of ligand binding and unbinding. mdpi.comcecam.org

For example, MD simulations have been employed to study protein conjugates where cyclopropenone reagents react with N-terminal cysteine residues to form a stable 1,4-thiazepan-5-one (B1267140) linkage. unirioja.es A 0.5 μs simulation of a GFP-CPO-BN conjugate helped in analyzing the stability and dynamics of the four possible resulting structures. unirioja.es

Chemical Reactivity and Derivatization Strategies of the 1,4 Thiazepan 1 One Core

Transformations of the Thiazepan-1-one Ring System

The inherent functionalities of the 1,4-thiazepan-1-one ring allow for a variety of chemical transformations, primarily targeting the sulfur atom and the carbonyl group. These reactions are fundamental to modifying the core structure and accessing a range of derivatives with potentially altered physicochemical and biological properties.

The sulfur atom in the 1,4-thiazepan-1-one ring is susceptible to oxidation, a common reaction for thioethers. This transformation allows for the synthesis of the corresponding sulfoxides and sulfones, which can significantly impact the polarity, solubility, and hydrogen bonding capacity of the molecule. The oxidation can be controlled to selectively yield either the sulfoxide (B87167) or the sulfone by careful selection of the oxidizing agent and reaction conditions.

Controlled oxidation, typically with one equivalent of a mild oxidizing agent, will furnish the sulfoxide. Stronger oxidizing agents or an excess of the oxidant will lead to the formation of the sulfone. jchemrev.com A variety of reagents have been developed for the chemoselective oxidation of sulfides. organic-chemistry.org

Table 1: Oxidizing Agents for the Conversion of Thioethers to Sulfoxides and Sulfones

| Oxidizing Agent | Expected Product(s) | Typical Conditions |

| Hydrogen peroxide (H₂O₂) | Sulfoxide or Sulfone | Catalytic acid or metal catalyst |

| m-Chloroperoxybenzoic acid (mCPBA) | Sulfoxide or Sulfone | Stoichiometric amounts, controlled temperature |

| Sodium periodate (B1199274) (NaIO₄) | Sulfoxide | Aqueous or alcoholic solvents |

| Potassium permanganate (B83412) (KMnO₄) | Sulfone | Strong oxidant, often harsh conditions |

| Oxone® (2KHSO₅·KHSO₄·K₂SO₄) | Sulfone | Aqueous media, effective for sulfone synthesis |

This table presents a generalized summary of common oxidizing agents and their expected products in the oxidation of thioethers.

The carbonyl group of the lactam moiety in the 1,4-thiazepan-1-one ring can be reduced to a secondary alcohol. wikipedia.org This transformation converts the cyclic amide into a cyclic amino-alcohol, a structural motif present in many biologically active compounds. The choice of reducing agent is critical, as some may also affect the sulfur-containing portion of the ring or other functional groups that may be present on a substituted derivative.

Commonly used reducing agents for amides include strong hydride donors like lithium aluminum hydride (LiAlH₄). Milder reducing agents such as sodium borohydride (B1222165) (NaBH₄) are generally not effective for the reduction of amides but can be used for more reactive carbonyl compounds like ketones and aldehydes. wikipedia.org

Table 2: Reducing Agents for the Conversion of Carbonyls to Alcohols

| Reducing Agent | Expected Product | Typical Conditions |

| Lithium aluminum hydride (LiAlH₄) | Secondary Alcohol | Anhydrous ethereal solvents (e.g., THF, diethyl ether) |

| Borane (BH₃) complexes (e.g., BH₃·THF) | Secondary Alcohol | Aprotic solvents (e.g., THF) |

| Sodium borohydride (NaBH₄) | No reaction (generally) | Typically used for aldehydes and ketones |

This table provides a general overview of common reducing agents for the reduction of amide carbonyls.

Functionalization and Substitution Reactions

Beyond transformations of the core ring system, the 1,4-thiazepan-1-one scaffold can be further elaborated through functionalization and substitution reactions. These strategies are key to introducing chemical diversity and modulating the properties of the resulting molecules.

For derivatives of 1,4-thiazepan-1-one that bear an aryl substituent, typically on the nitrogen atom, the aromatic ring can undergo electrophilic aromatic substitution (EAS). wikipedia.org The existing substituent on the aromatic ring will direct the position of the incoming electrophile. The 1,4-thiazepan-1-one moiety, connected via the nitrogen atom, is expected to influence the reactivity and regioselectivity of the EAS reaction.

Common electrophilic aromatic substitution reactions include nitration, halogenation, sulfonation, and Friedel-Crafts alkylation and acylation. masterorganicchemistry.com

The introduction of a variety of functional groups can be achieved through several strategies. N-functionalization is a common approach for secondary amines and amides. The nitrogen atom of the 1,4-thiazepan-1-one ring can be alkylated or arylated under appropriate conditions, for example, through nucleophilic substitution with alkyl halides or via transition metal-catalyzed cross-coupling reactions with aryl halides.

Additionally, the carbon atom alpha to the carbonyl group may be functionalized. Deprotonation with a strong base can generate an enolate, which can then react with various electrophiles to introduce new substituents at this position.

Mechanisms of Key Chemical Transformations

Understanding the mechanisms of these reactions is crucial for predicting outcomes and optimizing reaction conditions.

Oxidation of the Sulfur Atom: The oxidation of a thioether with a peroxy acid, such as mCPBA, is thought to proceed via a nucleophilic attack of the sulfur atom on the electrophilic outer oxygen of the peroxy acid. This concerted step leads to the formation of the sulfoxide and a carboxylic acid byproduct. Further oxidation to the sulfone follows a similar pathway.

Reduction of the Carbonyl Group: The reduction of an amide with a hydride reagent like LiAlH₄ involves the nucleophilic addition of a hydride ion to the electrophilic carbonyl carbon. This forms a tetrahedral intermediate. Subsequent steps involve the coordination of the oxygen to the aluminum species and further hydride additions, ultimately leading to the alcohol upon aqueous workup.

Electrophilic Aromatic Substitution: The mechanism of EAS involves a two-step process. First, the aromatic ring acts as a nucleophile and attacks the electrophile, forming a resonance-stabilized carbocation intermediate known as an arenium ion or sigma complex. wikipedia.org In the second step, a base removes a proton from the carbon atom that bears the new substituent, restoring the aromaticity of the ring.

Rational Design of 1,4-Thiazepan-1-one Derivatives for Specific Applications

The 1,4-thiazepan-1-one core serves as a valuable scaffold for the rational design of molecules with specific biological targets. By strategically modifying the core structure, it is possible to enhance potency, selectivity, and pharmacokinetic properties.

One notable application of this scaffold is in the development of bromodomain ligands. nih.gov Bromodomains are protein modules that recognize acetylated lysine (B10760008) residues and are implicated in various diseases, including cancer. By functionalizing the 1,4-thiazepan-1-one core, researchers have successfully synthesized derivatives that exhibit affinity for bromodomains like BRD4. nih.gov The design process involves introducing substituents that can form key interactions with the amino acid residues in the binding pocket of the target protein.

The versatility of the 1,4-thiazepan-1-one scaffold allows for the introduction of a wide range of functional groups at various positions around the ring. This chemical diversity is essential for exploring the structure-activity relationships (SAR) of a given series of compounds. For instance, the nitrogen atom of the lactam can be alkylated or acylated, while the carbon atoms of the ring can be substituted to modulate the molecule's three-dimensional shape and polarity.

The following table summarizes some of the key reactive sites on the 1,4-thiazepan-1-one core and the potential transformations that can be employed for derivatization:

| Reactive Site | Type of Reaction | Potential Outcome |

| Carbonyl Carbon | Nucleophilic Addition | Ring-opening or formation of tetrahedral intermediates |

| Lactam Nitrogen | Deprotonation followed by Nucleophilic Attack | N-alkylation, N-acylation, intramolecular cyclization |

| α-Carbon to Carbonyl | Enolate Formation | Alkylation, condensation reactions |

| Sulfur Atom | Oxidation | Formation of sulfoxide or sulfone |

By systematically exploring these derivatization strategies, medicinal chemists can fine-tune the properties of 1,4-thiazepan-1-one derivatives to develop novel therapeutic agents.

Academic Research Applications of the 1,4 Thiazepan 1 One Scaffold

Role in Chemical Library Development and Fragment-Based Drug Discovery

Fragment-Based Drug Discovery (FBDD) is a powerful strategy for identifying lead compounds by screening low-molecular-weight molecules, or "fragments," that bind to biological targets. nih.govnih.gov The success of FBDD relies heavily on the quality and diversity of the fragment library. nih.govfrontiersin.org Increasing the three-dimensional character of these libraries is a key objective, as fragments with greater 3D shape have demonstrated improved specificity in protein-binding assays. nih.gov The 1,4-thiazepan-1-one scaffold serves as a crucial starting point in this endeavor. nih.govresearchgate.net

The 1,4-thiazepan-1-one core is particularly useful for generating libraries of 3D fragments, which are currently underrepresented in screening collections. nih.govresearchgate.netnih.gov Researchers have developed efficient, one-pot synthesis methods to create a variety of 1,4-thiazepanones. nih.govresearchgate.net A notable method involves the reaction of α,β-unsaturated esters with 1,2-amino thiols, which proceeds in good yield and tolerates a wide range of substituents, allowing for the creation of a diverse library of fragments. nih.govnih.gov This approach significantly improves upon older methods that were often slow and low-yielding. nih.gov

These 1,4-thiazepanones can then be readily converted to the corresponding 1,4-thiazepanes, further expanding the structural and shape diversity of the fragment collection. nih.govresearchgate.net This synthetic accessibility allows for the systematic exploration of structure-activity relationships (SAR) and the population of screening libraries with novel, non-flat molecules. nih.govd-nb.info

Table 1: Synthesis of Various 1,4-Thiazepanone Derivatives This table showcases the yields of different 1,4-thiazepanone compounds synthesized using an improved one-pot method.

| Entry | R¹ | R² | R³ | Product | Yield (%) |

|---|---|---|---|---|---|

| 1 | H | H | H | 3a | 80 |

| 2 | Me | H | H | 3b | 71 |

| 3 | H | Me | H | 3c | 75 |

| 4 | H | H | Ph | 3g | 73 |

| 5 | H | H | 4-F-Ph | 3h | 81 |

| 6 | H | H | 2-thienyl | 3i | 65 |

Data sourced from Organic Letters, 2020. nih.gov

The 1,4-thiazepan-1-one skeleton is not only a source of fragments but also a versatile scaffold for constructing more complex, novel heterocyclic compounds. nih.govopenmedicinalchemistryjournal.com Its functional groups and flexible seven-membered ring allow for further chemical modifications and ring fusions. nih.govresearchgate.net

Diversity-oriented synthesis strategies have been employed to fuse the 1,4-thiazepan-3-one (B14870562) core with other bioactive heterocyclic systems, such as carbazole, pyrazole, or isoxazole (B147169) motifs. nih.gov These microwave-assisted, multicomponent reactions provide a rapid and environmentally friendly pathway to novel chemical entities with high structural diversity. nih.govresearchgate.net The resulting fused compounds often exhibit unique biological profiles, combining the properties of the parent heterocycles into a single molecular platform. nih.govresearchgate.net This approach highlights the utility of the thiazepanone scaffold as a foundational element in building complex molecules for medicinal chemistry applications. nih.govnih.gov

Mechanistic Studies of Biological Activity (In Vitro)

Derivatives of the 1,4-thiazepan-1-one scaffold have been the subject of various in vitro studies to elucidate their mechanisms of action at the molecular and cellular levels. These investigations are critical for understanding how these compounds interact with biological systems and for guiding the development of more potent and selective agents.

BET Bromodomains: A significant area of research has focused on 1,4-thiazepane (B1286124) derivatives, derived from thiazepanones, as inhibitors of the Bromodomain and Extra-Terminal domain (BET) family of proteins (e.g., BRD4). nih.govresearchgate.net BET proteins are epigenetic "readers" that play a crucial role in regulating gene transcription and are considered important targets for cancer therapy. nih.govresearchgate.net An NMR-based fragment screen first identified acylated 1,4-thiazepanes as novel BET bromodomain ligands. nih.govnih.gov Subsequent studies confirmed that these compounds bind to BET bromodomains, with several derivatives showing affinity for the BRD4 protein. nih.govresearchgate.net The development of efficient synthetic routes to the 1,4-thiazepanone scaffold has been instrumental in enabling the synthesis of libraries to explore and improve this binding activity. nih.govx-mol.com

Nitric Oxide Synthases (NOS): Thiazepane derivatives have also been identified as potent inhibitors of nitric oxide synthases (NOS). researchgate.net NOS enzymes are involved in the production of nitric oxide, a signaling molecule with roles in various physiological and pathological processes, including inflammation and pain signaling. In a study evaluating a series of compounds, thiazepane analogs were found to be the most potent inhibitors of the inducible NOS (iNOS) isoform, with one derivative showing an IC₅₀ value of 0.19 µM. researchgate.net

15-Lipoxygenase: While the 1,4-thiazepan-1-one scaffold has been explored for various biological activities, specific studies detailing its mechanism of inhibition against 15-lipoxygenase were not prominent in the reviewed literature. This remains an area for potential future investigation.

Table 2: Inhibition Data for Representative BET Bromodomain Inhibitors This table presents the inhibitory concentration (IC₅₀) and dissociation constants (Kd) for known BET bromodomain inhibitors, providing a benchmark for the activity of new scaffolds.

| Compound | Target | IC₅₀ (nM) | Kd (nM) |

|---|---|---|---|

| BET inhibitor 1 | BRD4 | 2.6 | 3.0 (BRD4(1)) |

| I-BET762 | BET Family | - | - |

| (+)-JQ1 | BET Family | - | - |

Data sourced from MedChemExpress and related literature. researchgate.netmedchemexpress.com

A key mechanism through which anticancer compounds exert their effect is the induction of apoptosis, or programmed cell death. mdpi.com Evasion of apoptosis is a hallmark of cancer, making the development of novel apoptosis-inducing agents a critical therapeutic strategy. mdpi.com

Studies on related 1,4-thiazepine and 1,4-benzothiazine derivatives have shown that these compounds can trigger apoptosis in various cancer cell lines. acs.orgnih.govnih.gov For example, novel 1,4-thiazepine derivatives featuring enyne modifications demonstrated significant cytotoxic effects against breast (MCF-7), lung (A549), and prostate (PC-3) cancer cells. acs.org The mechanism of cell death was confirmed to be apoptosis through flow cytometry analysis. acs.org This process is often mediated by the activation of caspases, a family of proteases that execute the apoptotic program. nih.gov Research has shown that related benzothiazine analogues induce apoptosis through a pathway involving the activation of caspase-8, caspase-9, and caspase-3. nih.govnih.gov The cytotoxic activity of verrucosamide, a natural product containing two 1,4-thiazepane rings, further supports the potential of this scaffold in inducing cell death in cancer lines. mdpi.comresearchgate.net

Table 3: Cytotoxicity of Thiazepine/Thiazepane Derivatives against Cancer Cell Lines This table shows the half-maximal inhibitory concentration (IC₅₀) or lethal dose (LD₅₀) values, indicating the potency of these compounds in killing cancer cells.

| Compound/Derivative | Cell Line | Cell Type | IC₅₀ / LD₅₀ (µM) |

|---|---|---|---|

| TZEP7 | MCF-7 | Breast Cancer | 14.1 ± 2.1 |

| TZEP7 | A549 | Lung Cancer | 12.7 ± 2.0 |

| TZEP7 | PC-3 | Prostate Cancer | 16.9 ± 1.6 |

| Verrucosamide (1) | MDA-MB-468 | Breast Carcinoma | 1.26 |

| Verrucosamide (1) | COLO 205 | Colon Adenocarcinoma | 1.4 |

Data sourced from ACS Omega, 2024 and Mar. Drugs, 2020. acs.orgmdpi.comresearchgate.net

Understanding the strength of the interaction between a compound and its biological target is fundamental to drug design. malvernpanalytical.com This is quantified by the binding affinity, often expressed as the equilibrium dissociation constant (K_d). malvernpanalytical.commdpi.com A lower K_d value signifies a stronger binding interaction. malvernpanalytical.com

For derivatives of the 1,4-thiazepan-1-one scaffold, target interaction studies have been crucial in validating their mechanism of action. In the context of BET bromodomain inhibition, protein-observed ¹⁹F NMR has been used to characterize and confirm that 1,4-thiazepane derivatives bind to the BRD4 protein. nih.govresearchgate.net Binding isotherms have been generated to determine the affinity of these ligands. nih.gov These studies are essential for establishing a clear structure-activity relationship and for guiding the optimization of the scaffold to achieve higher affinity and selectivity for the intended protein target. nih.govnih.gov

Advanced Bioconjugation and Protein Modification Strategies

The 1,4-thiazepan-1-one chemical framework has become a significant tool in the field of bioconjugation, which involves the chemical linking of molecules to biomolecules like proteins. Its unique structure allows for highly specific and stable connections, enabling the development of sophisticated protein modifications for research and therapeutic applications.

Selective N-Terminal Cysteine Functionalization via 1,4-Thiazepan-5-one (B1267140) Linkages

A key application of this scaffold is in the highly selective modification of proteins at their N-terminal cysteine (NCys) residue. This specific location on a protein provides a unique reactive handle, the 1,2-aminothiol group, which is distinct from internal cysteine residues that only possess a thiol group.

Researchers have developed methods that exploit this unique reactivity to form a stable 1,4-thiazepan-5-one linkage. acs.orgnih.govnih.gov One prominent strategy employs monosubstituted cyclopropenone (CPO) reagents. acs.orgresearchgate.net These reagents react selectively and efficiently with the 1,2-aminothiol of an N-terminal cysteine under mild, biocompatible conditions, such as in an aqueous buffer at neutral pH and temperatures ranging from 4 to 25 °C. nih.gov The reaction involves a double nucleophilic attack from the amino and thiol groups of the cysteine onto the cyclopropenone, resulting in a ring-opening cascade that forms the stable seven-membered 1,4-thiazepan-5-one ring. acs.org This process is highly chemoselective, meaning it preferentially targets the N-terminal cysteine even in the presence of other reactive amino acid side chains, including other internal cysteines. nih.govresearchgate.net

Another approach utilizes NHS-activated acrylamides, which combine a Michael acceptor (the acrylamide) and an N-hydroxysuccinimide (NHS) activated ester. researchgate.netresearchgate.net In this mechanism, the thiol group of the cysteine first attacks the Michael acceptor. This is followed by an intramolecular attack by the N-terminal amino group on the NHS-activated ester, leading to cyclization and the formation of the 1,4-thiazepan-5-one structure. researchgate.netmdpi.com

The versatility of this method is enhanced by the use of universal precursor reagents, such as CPO-pentafluorophenol (CPO-PFP), a stable solid that can be used to easily synthesize a variety of CPO-based probes carrying different functional groups like dyes, biotin, or PEG groups. nih.govenamine.net

| Peptide/Protein | Reagent Used | Key Finding | Reference |

|---|---|---|---|

| Peptides P1-P4 | CPO-BN | Demonstrated site-specific modification exclusively at the N-terminal cysteine residue. | acs.orgresearchgate.net |

| Vasopressin (P5) | CPO-BN | The N-terminal cysteine was selectively modified, leaving an internal cysteine residue untouched and available for subsequent functionalization. | acs.orgresearchgate.net |

| cys-GFP | CPO-BN, CPO-PEG, CPO-EDANS, CPO-biotin | Showcased site-specific bioconjugation with various functional payloads on a model protein. | researchgate.net |

| N-terminal Cysteine Peptides | NHS-activated acrylamides | Achieved fast and chemoselective functionalization under dilute aqueous conditions (k2 = 1.54 ± 0.18 × 10³ M⁻¹ s⁻¹). | researchgate.net |

Orthogonal Protein Modification Techniques

Orthogonal modification refers to the ability to perform multiple, distinct chemical modifications on a single protein without the reactions interfering with one another. The high selectivity of N-terminal cysteine functionalization to form 1,4-thiazepan-5-ones makes it an excellent component of an orthogonal strategy. nih.govnih.gov

Because reagents like cyclopropenones react so specifically with the 1,2-aminothiol group of an N-terminal cysteine, other potentially reactive sites on the protein, such as the thiol groups of internal cysteines or the amine groups of lysines, are left unmodified. acs.orgnih.gov This allows for a two-step, or multi-step, modification process. First, the N-terminal cysteine is modified using a CPO-based reagent. Then, a second, different chemical reagent can be introduced to target another specific amino acid.

A clear demonstration of this principle was performed on a specially engineered green fluorescent protein (2×cys-GFP) that contained both an N-terminal cysteine and an internal, solvent-exposed cysteine. nih.govresearchgate.net Researchers were able to first modify the N-terminal residue by forming a 1,4-thiazepan-5-one linkage. Subsequently, they could modify the remaining internal cysteine using a traditional cysteine-modifying reagent, thereby creating a dually-labeled protein conjugate. nih.govresearchgate.net This ability to distinguish between and specifically target different cysteine residues on the same protein is a significant advance, facilitating the construction of complex, multi-labeled bioconjugates with minimal protein engineering. nih.govnih.gov

Exploration as a Privileged Scaffold in Drug Discovery Research (excluding clinical trials)

In medicinal chemistry, a "privileged scaffold" is a molecular framework that is able to bind to multiple, often unrelated, biological targets by making slight modifications to its structure. mdpi.com Heterocyclic compounds are frequently identified as privileged scaffolds due to their structural diversity and ability to mimic endogenous molecules. nih.govnih.gov The 1,4-thiazepan-1-one ring system, with its seven-membered structure containing both sulfur and nitrogen, represents a three-dimensional (3D) fragment that is of growing interest in drug discovery. researchgate.net

The 3D nature of the 1,4-thiazepan-1-one scaffold is considered an advantage in fragment-based drug discovery (FBDD), as such structures can offer binding opportunities not available to flatter, 2D fragments. researchgate.net Research has focused on creating libraries of diverse 1,4-thiazepanones for screening against various biological targets. researchgate.net An efficient one-pot synthesis has been developed using α,β-unsaturated esters and 1,2-amino thiols, allowing for the creation of a wide range of these compounds for further study. researchgate.net

Initial screening efforts have shown the potential of this scaffold. For instance, a nuclear magnetic resonance (NMR) fragment screen identified 1,4-acylthiazepanes as novel ligands for bromodomain and extraterminal domain (BET) bromodomains, which are key regulators of gene transcription and are considered important targets in cancer research. researchgate.net Furthermore, derivatives of the related 1,4-thiazepine and 1,4-sulfone structures have been synthesized and investigated as potential inhibitors of BACE1 and BACE2, enzymes implicated in Alzheimer's disease and type 2 diabetes, respectively. google.com These early-stage research findings highlight the scaffold's potential as a versatile starting point for developing new therapeutic agents.

| Derivative Class | Biological Target/Application | Research Context | Reference |

|---|---|---|---|

| 1,4-Acylthiazepanes | BET Bromodomains | Identified as new ligands through an NMR fragment screen, suggesting a role in epigenetic regulation. | researchgate.net |

| (S)-5-(2-fluoro-phenyl)-2,2,5-trimethyl- researchgate.netCurrent time information in Bangalore, IN.thiazepan-3-one | BACE1/BACE2 Inhibition | Synthesized as an intermediate for creating inhibitors of enzymes linked to Alzheimer's disease and type 2 diabetes. | google.com |

| 1,4-Thiazepanones | Fragment Screening Libraries | Synthesized as a library of 3D fragments for use in fragment-based drug discovery (FBDD). | researchgate.net |

| Tetrahydro-1,4-thiazepan-5-one-1,1-dioxide derivatives | Antibacterial Agents | Derivatives were synthesized and showed antibacterial activity against common pathogens in vitro. |

Q & A

Q. What are the standard synthetic protocols for preparing 5-Methyl-1,4-thiazepan-1-one and its derivatives?

The synthesis of this compound derivatives typically involves cyclization reactions of precursor amines or thiols with appropriate carbonyl-containing reagents. For example, multi-step routes may include:

- Cyclocondensation : Reacting β-amino thiols with ketones or aldehydes under acidic or basic conditions to form the thiazepane ring.

- Oxidation steps : Introducing sulfone groups (e.g., 1,1-dioxide derivatives) using oxidizing agents like mCPBA (meta-chloroperbenzoic acid) .

- Solvent optimization : Polar aprotic solvents (e.g., DMF, THF) are often used to enhance reaction efficiency.

Key parameters include temperature control (reflux vs. room temperature) and catalyst selection (e.g., p-toluenesulfonic acid for acid-mediated cyclization). For reproducibility, ensure intermediates are purified via column chromatography or recrystallization .

Q. How can researchers confirm the structural integrity of this compound derivatives?

Structural validation requires a combination of analytical techniques:

- Nuclear Magnetic Resonance (NMR) : and NMR to confirm proton environments and carbon backbone. For example, the methyl group at position 5 should appear as a singlet in NMR (~1.2–1.5 ppm).

- Mass Spectrometry (MS) : High-resolution MS (HRMS) to verify molecular weight and fragmentation patterns.

- X-ray Crystallography : Definitive confirmation of stereochemistry and ring conformation, particularly for novel derivatives .

Q. What biological targets are commonly associated with this compound derivatives?

These compounds are frequently screened for interactions with:

- Enzymes : Proteases (e.g., HIV-1 protease) or kinases (e.g., Aurora kinases) via inhibition assays.

- Receptors : G-protein-coupled receptors (GPCRs) or ion channels, using radioligand binding studies.

- Antimicrobial targets : Bacterial dihydrofolate reductase (DHFR) or fungal cytochrome P450.

Methodologies include in vitro enzyme activity assays (e.g., spectrophotometric monitoring of substrate conversion) and cell-based viability assays (e.g., MTT for antitumor activity) .

Advanced Research Questions

Q. How can synthetic yields of this compound derivatives be optimized?

Yield optimization requires systematic parameter screening:

- Design of Experiments (DOE) : Vary solvents (e.g., DCM vs. acetonitrile), temperatures, and catalysts (e.g., Lewis acids like ZnCl₂) to identify ideal conditions.

- Microwave-assisted synthesis : Reduces reaction time and improves regioselectivity for cyclization steps.

- Catalyst recycling : Heterogeneous catalysts (e.g., silica-supported acids) enable reuse and reduce waste .

Q. How should researchers address contradictions in biological activity data for structurally similar derivatives?

Contradictions may arise from:

- Purity discrepancies : Use HPLC or LC-MS to rule out impurities (>95% purity required).

- Assay variability : Standardize protocols (e.g., ATP concentration in kinase assays).

- Solubility effects : Pre-solubilize compounds in DMSO (<1% final concentration) to avoid aggregation.

Cross-validate results using orthogonal assays (e.g., SPR for binding affinity vs. functional cellular assays) .

Q. What strategies are recommended for designing structure-activity relationship (SAR) studies on this scaffold?

SAR studies should focus on systematic substituent variation:

- Core modifications : Introduce substituents at positions 1 (carbonyl group) and 4 (nitrogen) to assess steric/electronic effects.

- Bioisosteric replacements : Replace the thiazepane ring with piperazine or morpholine to evaluate ring size impact.

- Computational modeling : Perform molecular docking (e.g., AutoDock Vina) to predict binding modes with targets like proteases. Validate predictions with in vitro IC₅₀ determinations .

Q. How can researchers mitigate challenges in stereochemical control during synthesis?

- Chiral auxiliaries : Use enantiomerically pure starting materials (e.g., L-proline derivatives).

- Asymmetric catalysis : Employ chiral ligands (e.g., BINAP) in transition-metal-catalyzed steps.

- Dynamic resolution : Utilize enzymes (e.g., lipases) for kinetic resolution of racemic intermediates .

Q. What advanced techniques are used to study the pharmacokinetic (PK) properties of these compounds?

- Metabolic stability : Incubate derivatives with liver microsomes (human/rodent) and monitor degradation via LC-MS.

- Plasma protein binding (PPB) : Use equilibrium dialysis or ultrafiltration to assess free fraction.

- CYP inhibition screening : Identify drug-drug interaction risks using fluorogenic CYP450 substrates .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.